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Lantibiotic lichenicidin VK21 A2

Cat. No.: B1576239
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Description

Overview of Lantibiotic Classification and Significance in Antimicrobial Research

Lantibiotics are broadly categorized into two main types, Type A and Type B, based on their structural and functional characteristics. oup.comebi.ac.uk Type A lantibiotics are typically elongated and flexible peptides that act by disrupting the cell membrane of target bacteria. nih.govoup.com In contrast, Type B lantibiotics are more globular and rigid structures that often inhibit enzyme functions, such as cell wall biosynthesis. oup.comebi.ac.uk

The significance of lantibiotics in antimicrobial research is underscored by their potent activity against a wide range of Gram-positive bacteria, including clinically important pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govnih.govresearchgate.net Their novel mechanisms of action make them promising candidates for the development of new antibiotics to address the challenge of multidrug resistance.

Lichenicidin (B1576189) is classified as a two-component lantibiotic, meaning it requires two distinct peptides, designated as Lchα (Lichenicidin VK21 A1) and Lchβ (Lichenicidin VK21 A2), to act synergistically for full antimicrobial effect. nih.govacs.orgresearchgate.net While the individual peptides show some activity at higher concentrations, their combined action is significantly more potent, often in the nanomolar range. nih.govacs.orgresearchgate.net

The Role of Bacillus licheniformis as a Producer of Bioactive Peptides

Bacillus licheniformis is a ubiquitous Gram-positive bacterium known for its ability to produce a diverse array of bioactive peptides. nih.govnih.gov These include not only lantibiotics but also other antimicrobial substances like bacteriocins and cyclic lipopeptides. nih.gov The production of these compounds provides a competitive advantage to the bacterium in its natural environment.

The strain Bacillus licheniformis VK21 is the producer of the two-component lantibiotic lichenicidin. nih.govacs.org The genetic blueprint for producing lichenicidin is encoded in a specific gene cluster within the bacterium's genome. nih.govacs.org This cluster contains the structural genes, lchA1 and lchA2, which encode the precursor peptides for Lchα and Lchβ, respectively, as well as genes for the necessary modification enzymes. nih.govacs.orgresearchgate.net

Research Findings on Lichenicidin VK21 A2

Detailed research has provided significant insights into the biosynthesis, structure, and mechanism of action of lichenicidin, with a particular focus on its two constituent peptides.

Biosynthesis of Lichenicidin

The production of active lichenicidin peptides is a multi-step process. The precursor peptides, encoded by the licA1 and licA2 genes, undergo a series of post-translational modifications catalyzed by dedicated enzymes. researchgate.net These modifications include dehydration of serine and threonine residues and subsequent cyclization to form the characteristic thioether bridges. plos.org The entire machinery for expression, modification, and transport is encoded within the lic gene cluster. nih.govasm.org

Structure of Lichenicidin VK21 A2 (Lchβ)

Lichenicidin VK21 A2, also referred to as Lchβ, is a peptide composed of 31 amino acid residues. nih.govacs.org Its structure is characterized by four intramolecular thioether bridges and an N-terminal 2-oxobutyryl group. nih.govacs.org Nuclear Magnetic Resonance (NMR) spectroscopy studies have revealed that Lchβ adopts a prolonged hydrophobic α-helical structure, which is flanked by more flexible N- and C-terminal domains. nih.gov This contrasts with the structure of its partner peptide, Lchα, which has a more globular fold. nih.gov

Key Properties of Lichenicidin VK21 Peptides
PeptideMolecular Weight (Da)Number of Amino AcidsKey Structural Features
Lichenicidin VK21 A1 (Lchα)3249.5131Globular, mersacidin-like structure
Lichenicidin VK21 A2 (Lchβ)3019.3631Prolonged hydrophobic α-helix

Mechanism of Action

The antimicrobial activity of lichenicidin is a result of the synergistic interaction between Lchα and Lchβ. nih.govacs.org It is believed that lichenicidin exerts its effect through a dual mechanism of action, which involves the inhibition of cell wall biosynthesis and the formation of pores in the cytoplasmic membrane of target bacteria. nih.gov The current understanding suggests that the Lchα peptide binds to Lipid II, a crucial precursor in the bacterial cell wall synthesis pathway. nih.govmdpi.comnih.gov This initial binding event is thought to facilitate the interaction with Lchβ, leading to membrane disruption and cell death. mdpi.com

Synergistic Activity of Lichenicidin VK21
Component(s)Activity LevelConcentration Range
Lchα or Lchβ aloneActiveMicromolar (μM)
Lchα and Lchβ combinedSynergistically ActiveNanomolar (nM)

Properties

bioactivity

Antimicrobial

sequence

TTPATTSSWTCITAGVTVSASLCPTTKCTSRC

Origin of Product

United States

Discovery and Initial Characterization of Lantibiotic Lichenicidin Vk21 A2

Isolation from Bacillus licheniformis VK21 Strain

Lichenicidin (B1576189) VK21 was first isolated from the producer strain Bacillus licheniformis VK21. nih.govacs.org The purification process involved separating the bacterial culture from the growth medium via centrifugation. acs.org Further purification steps led to the isolation of the two peptides that constitute lichenicidin VK21. acs.org The discovery was the result of a targeted genome mining approach, which identified the gene cluster responsible for producing this two-peptide lantibiotic. nih.gov This bioinformatic strategy proved successful in identifying novel lantibiotic producers. nih.gov

Identification as a Two-Component Lantibiotic System (Lchα and Lchβ)

Lichenicidin VK21 is a two-component lantibiotic system, meaning its antimicrobial activity depends on the combined action of two distinct peptides, designated Lchα and Lchβ. nih.govnih.gov These peptides are encoded by the structural genes lchA1 and lchA2 found within a specific lantibiotic gene cluster in the Bacillus licheniformis VK21 genome. nih.govresearchgate.net This cluster also contains the gene for a modifying enzyme, lchM1, which is crucial for the post-translational modifications that characterize lantibiotics. nih.govresearchgate.net

Both Lchα and Lchβ peptides are composed of 31 amino acid residues and feature four intramolecular thioether bridges. nih.govresearchgate.net These bridges, which form lanthionine (B1674491) and methyllanthionine residues, are a hallmark of lantibiotics and are critical for their structure and function. nih.gov The two peptides, however, exhibit different structural conformations. Lchα has a globular structure with a flexible loop, showing homology to mersacidin-like lantibiotics, while Lchβ forms an elongated, hydrophobic α-helix. nih.gov

Table 1: Properties of Lichenicidin VK21 Components

Component Molecular Weight (Da) Number of Amino Acids Key Structural Features
Lchα (VK21 A1) 3249.51 31 4 intramolecular thioether bridges, N-terminal 2-oxobutyryl group, mersacidin-like structure. nih.govresearchgate.net
Lchβ (VK21 A2) 3019.36 31 4 intramolecular thioether bridges, N-terminal 2-oxobutyryl group, prolonged hydrophobic α-helix. nih.govresearchgate.net

Synergistic Bioactivity of Component Peptides

A key characteristic of lichenicidin VK21 is the synergistic nature of its two components. nih.gov While the individual peptides, Lchα and Lchβ, do show some antimicrobial activity on their own at micromolar concentrations, their combined effect is significantly more potent, exhibiting activity against Gram-positive bacteria at nanomolar concentrations. nih.govresearchgate.net This synergistic interaction is fundamental to the potent antibacterial action of lichenicidin VK21. nih.gov

The proposed mechanism involves the α-component, Lchα, binding to Lipid II, a crucial precursor in bacterial cell wall synthesis. nih.gov The β-component, Lchβ, then interacts with the Lchα-Lipid II complex, leading to the formation of pores in the bacterial cell membrane and ultimately cell death. nih.gov This two-pronged attack makes lichenicidin a highly effective antimicrobial agent. nih.gov

Structural Elucidation and Conformational Analysis of Lichenicidin Vk21 A2

Primary and Secondary Structural Determination of Lchα and Lchβ Peptides

The initial determination of the primary and secondary structures of the Lchα and Lchβ peptides laid the groundwork for understanding their synergistic antimicrobial activity. nih.gov

Amino Acid Composition and Chain Length

Both the Lchα and Lchβ peptides of lichenicidin (B1576189) VK21 are composed of 31 amino acid residues. nih.gov The determination of their composition was crucial in identifying them as novel lantibiotics.

Intramolecular Thioether Bridge Formation (Lanthionine and Methyllanthionine Rings)

A defining characteristic of lantibiotics is the presence of intramolecular thioether bridges, which form lanthionine (B1674491) (Lan) and methyllanthionine (MeLan) rings. nih.govnih.gov In Lchβ, four such intramolecular bridges are present. nih.gov These bridges are formed through post-translational modification of serine and threonine residues, which are subsequently cyclized with cysteine residues. nih.gov Specifically, Lchβ contains two lanthionine bridges and two methyllanthionine bridges. nih.gov These rings are crucial for the peptide's structural stability and biological activity.

The thioether bridges in Lchβ are located at the following positions:

Ring A: A lanthionine bridge between residues 7 and 11. nih.gov

Ring B: A lanthionine bridge between residues 19 and 23. nih.gov

Ring C: A methyllanthionine bridge between residues 25 and 28. nih.gov

Ring D: A methyllanthionine bridge between residues 29 and 32. nih.gov

Bridge NameTypeResidue Positions
Ring ALanthionine7-11
Ring BLanthionine19-23
Ring CMethyllanthionine25-28
Ring DMethyllanthionine29-32

N-Terminal Modifications

Both Lchα and Lchβ peptides feature an N-terminal 2-oxobutyryl group. nih.govnih.gov This modification is a result of the post-translational processing of the precursor peptides.

Three-Dimensional Spatial Structure Determination Methodologies

The three-dimensional structure of Lchβ has been elucidated using a combination of high-resolution spectroscopic techniques and computational modeling. nih.govplos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

The spatial structures of both Lchα and Lchβ in methanol (B129727) solution were determined using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov For Lchβ, NMR studies revealed a prolonged α-helical structure, which is flanked by more flexible N- and C-terminal domains. nih.govnih.gov The PDB entry 2KTO corresponds to the solution NMR structure of the Lchβ peptide. nih.govplos.org While NMR provided the foundational structural model, significant signal doubling in the spectra suggested the presence of conformational exchange, indicating that the peptide is dynamic. nih.govplos.org

Molecular Dynamics (MD) Simulations for Dynamic and Kinetic Properties

To investigate the structural flexibility and dynamic properties that are not fully captured by NMR, all-atom molecular dynamics (MD) simulations have been employed. nih.govplos.org These simulations, extending over microseconds, have provided insights into the delicate equilibrium between random coil, α-helical, and β-sheet structures that characterize these peptides. plos.orgnortheastern.edu MD simulations of Lchβ have shown that its structure includes an α-helix between positions 9 and 18. nih.gov These computational studies have been crucial in understanding the dynamic nature and kinetic properties of lichenicidin peptides in an aqueous environment. plos.orgnortheastern.edu

Automated RiPP Structure Elucidation by Tandem Mass Spectrometry

The structural determination of complex RiPPs like lantibiotics has been significantly advanced by the development of automated computational methods that integrate genomic data with tandem mass spectrometry (MS/MS). nih.gov Tandem MS is a powerful technique for peptide sequencing and characterization of post-translational modifications. In this approach, the peptide is first ionized and selected, then fragmented, and the masses of the resulting fragments are measured to reconstruct the peptide's sequence and structure.

For RiPPs, this process can be part of a peptidogenomics or genome mining workflow. nih.govresearchgate.net Software tools like RiPPquest and others have been developed to automate the analysis of tandem mass spectra. nih.govresearchgate.net These methods often work by generating a collection of hypothetical structures based on the biosynthetic gene cluster identified in the organism's genome and the measured molecular weight of the peptide. nih.gov The experimental MS/MS fragmentation patterns are then compared against theoretical fragmentation patterns for each hypothetical structure to find the most probable match. nih.gov

While high-resolution Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry and tandem MS/MS were utilized in the original characterization of lichenicidin VK21 to confirm the molecular masses and aid in sequencing researchgate.net, the primary elucidation of the three-dimensional structures of both Lchα and Lchβ was accomplished using solution-state NMR spectroscopy. researchgate.netnih.govnih.gov

Structural Homology and Comparative Analysis with Related Lantibiotics

Lichenicidin VK21 A2 and its partner peptide Lchα exhibit notable structural similarities to other known lantibiotics, which provides insight into their mechanism of action. The two-peptide nature of lichenicidin, where both components act synergistically, is a feature shared with other lantibiotics such as lacticin 3147 and haloduracin. researchgate.net

Resemblance to Mersacidin-like Lantibiotics

The α-component of lichenicidin, Lchα, displays significant structural homology with mersacidin-like lantibiotics. researchgate.net Mersacidin is a well-characterized globular lantibiotic that inhibits bacterial cell wall biosynthesis by binding to the peptidoglycan precursor, Lipid II. Lchα possesses a C-terminal region that is conserved among the α-peptides of two-component lantibiotics and resembles the mersacidin-like motif responsible for Lipid II binding. This resemblance was a key observation that guided further investigation into lichenicidin's mode of action. researchgate.net The identification of the lichenicidin gene cluster was itself facilitated by searching for homologs of LanM proteins, the enzymes responsible for the post-translational modifications in type 2 lantibiotics like mersacidin. nih.govresearchgate.net

Conformational Features of Lchα (e.g., Flexible Loop) and Lchβ (e.g., Hydrophobic Alpha-Helix)

The two peptides of lichenicidin VK21 possess distinct conformational features that are crucial for their synergistic activity. researchgate.netresearchgate.net

Lchα (Lichenicidin VK21 A1) has a more complex and flexible structure. Its spatial structure, as determined by NMR, consists of well-defined N-terminal and C-terminal domains. researchgate.netresearchgate.net These two domains are connected by a flexible loop, which is stabilized by a thioether bridge between alanine-11 and alanine-21. researchgate.netresearchgate.net This flexibility is also evident from molecular dynamics simulations, which show large conformational changes in the peptide backbone. nih.govsemanticscholar.org

Lchβ (Lichenicidin VK21 A2) , in contrast, adopts a more rigid and elongated conformation. researchgate.netresearchgate.net Its structure is dominated by a prolonged hydrophobic α-helix. This helical region is flanked by more flexible N- and C-terminal domains. researchgate.netresearchgate.net Molecular dynamics simulations confirm that Lchβ folds into an α-helix with highly mobile terminal domains. nih.govnih.gov

The distinct structural properties of the flexible, mersacidin-like Lchα and the helical Lchβ are believed to be fundamental to their synergistic interaction and their ultimate antibacterial function. researchgate.netresearchgate.net

FeatureLichenicidin VK21 A1 (Lchα)Lichenicidin VK21 A2 (Lchβ)
Monoisotopic Mass 3249.51 Da3019.36 Da
Number of Amino Acids 3131
Key Structural Motif Mersacidin-like domainsProlonged α-helix
Dominant Feature Flexible loop connecting N- and C-terminiHydrophobic alpha-helix
Intramolecular Bridges 4 Thioether Bridges4 Thioether Bridges
N-terminus 2-oxobutyryl group2-oxobutyryl group

Biosynthesis Pathway and Genetic Determinants of Lichenicidin Vk21 A2 Production

Genomic Localization of the Lantibiotic Gene Cluster in Bacillus licheniformis VK21

The genetic blueprint for lichenicidin (B1576189) VK21 is housed within a specific lantibiotic gene cluster in Bacillus licheniformis VK21. nih.govresearchgate.net This cluster contains all the necessary genes for the synthesis, modification, and transport of the two-component lantibiotic. In the closely related Bacillus licheniformis DSM 13, a similar gene cluster is found at the far end of the chromosome. nih.gov The GC content of this cluster is comparable to the rest of the genome, suggesting it is a stable part of the bacterium's genetic material. nih.gov

At the heart of the lichenicidin gene cluster are the structural genes, lchA1 and lchA2. nih.govresearchgate.netnih.govnih.gov These genes encode the precursor peptides for the two components of lichenicidin, which are designated as LchA1 and LchA2. nih.govresearchgate.netsecondarymetabolites.orguniprot.orguniprot.org These precursor peptides are inactive and require substantial modification to become functional. researchgate.netplos.org The genes for these precursors are sometimes annotated as licA1 and licA2. nih.govnih.gov

Table 1: Structural Genes for Lichenicidin VK21 Precursor Peptides

Gene Encoded Precursor Peptide Function
lchA1 LchA1 Precursor to one of the two mature lichenicidin peptides. nih.govresearchgate.netsecondarymetabolites.orguniprot.orguniprot.org
lchA2 LchA2 Precursor to the second mature lichenicidin peptide. nih.govresearchgate.netsecondarymetabolites.org

Adjacent to the structural genes in the lichenicidin gene cluster is the gene lchM1, which encodes a key modifying enzyme. nih.govresearchgate.netsecondarymetabolites.org This enzyme, a member of the LanM family of proteins, is responsible for catalyzing the post-translational modifications that are the hallmark of lantibiotics. nih.gov Specifically, LchM1 is a bifunctional enzyme that carries out both dehydration and cyclization reactions. nih.gov Some research also points to the involvement of a second modification enzyme, LicM2, in the biosynthesis of the two-peptide lantibiotic. nih.govnih.govresearchgate.net

Mechanisms of Ribosomal Synthesis and Post-Translational Modification (PTMs)

The biosynthesis of lichenicidin VK21 A2 is a classic example of ribosomal synthesis followed by extensive post-translational modifications (PTMs). nih.govnih.gov The initial precursor peptides are synthesized on the ribosome and then undergo a series of enzymatic transformations to create the unique thioether cross-links that define lantibiotics. nih.govacs.org

The first step in the maturation of the lichenicidin precursor peptides is the dehydration of specific serine and threonine residues. nih.govnih.govnih.gov The modifying enzyme LchM1 catalyzes the removal of a water molecule from these amino acids, converting them into dehydroalanine (B155165) (from serine) and dehydrobutyrine (from threonine). researchgate.netnih.gov This enzymatic step creates reactive unsaturated amino acids within the peptide chain. nih.gov

Following dehydration, the newly formed dehydro amino acids undergo a cyclization reaction with nearby cysteine residues. nih.govnih.govoup.com The thiol group of a cysteine residue attacks the double bond of a dehydroalanine or dehydrobutyrine, forming a stable thioether bridge known as a lanthionine (B1674491) or methyllanthionine, respectively. researchgate.netnih.govoup.com These intramolecular cross-links are crucial for the three-dimensional structure and biological activity of the final lichenicidin molecule. nih.gov

Heterologous Expression Systems for Recombinant Production

The native production of lichenicidin in Bacillus licheniformis can be limited, prompting researchers to explore more efficient and scalable methods through heterologous expression systems. These systems offer the potential for higher yields and simplified purification processes.

Reconstitution of Biosynthetic Pathway in Gram-Negative Hosts (e.g., Escherichia coli)

The successful recombinant production of lichenicidin has been achieved by reconstituting its biosynthetic pathway in the Gram-negative host, Escherichia coli. researchgate.netresearchgate.net This remarkable feat of genetic engineering involves the co-expression of the structural genes encoding the precursor peptides with the genes for the necessary modification enzymes. researchgate.net

A key strategy involves the use of expression plasmids carrying the lichenicidin gene cluster (lic). This cluster contains all the genetic information required for the synthesis, modification, and transport of the two peptides, Bliα (Lichenicidin VK21 A1) and Bliβ (Lichenicidin VK21 A2). nih.gov The entire lic gene cluster, comprising 14 open reading frames (ORFs), has been successfully cloned and expressed in E. coli, leading to the production of fully active lichenicidin. nih.gov This was a groundbreaking achievement, as it represented the first instance of a fully active lantibiotic being produced entirely in vivo by a Gram-negative host. nih.gov

Interestingly, studies have shown that the immunity genes licFGEHI, which protect the native producer from its own antimicrobial, are not essential for the production of lichenicidin or for the self-protection of the E. coli host. nih.gov This simplifies the genetic construct required for heterologous expression. The system developed allows for the separate co-expression of the lchA1 gene (encoding the Lchα precursor) with the lchM1 modification enzyme gene, and the lchA2 gene (encoding the Lchβ precursor) with the lchM2 modification enzyme gene in E. coli cells. researchgate.net

Optimization of Recombinant Peptide Yields and Purification

A significant advantage of heterologous expression is the ability to optimize peptide yields. By employing a multigene assembly strategy with high-copy plasmids in E. coli, researchers have achieved a remarkable 100-fold increase in expression compared to the native producer Bacillus licheniformis I89. nih.gov This optimized system has yielded up to 4 mg/L of Bliα and 6 mg/L of Bliβ. researchgate.netnih.gov

The purification of the heterologously produced lichenicidin components is a critical step. The developed systems have enabled the purification of post-translationally modified recombinant Lchβ that is completely identical to the natural peptide. researchgate.net The purification process typically involves techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).

The successful heterologous expression and purification of lichenicidin components pave the way for detailed structure-activity relationship studies and the potential for large-scale production for therapeutic applications.

Molecular Mechanism of Antimicrobial Action

Target Identification: Interaction with Bacterial Cell Wall Precursor Lipid II

The primary molecular target of lichenicidin (B1576189), specifically its α-component (Lchα), is Lipid II. mdpi.comresearchgate.netnih.gov Lipid II is a crucial and highly conserved precursor molecule in the biosynthesis of peptidoglycan, the major component of bacterial cell walls. nih.govmdpi.com This interaction is a key determinant of lichenicidin's antimicrobial activity. mdpi.comnih.govconsensus.app By binding to Lipid II, Lchα effectively sequesters this essential building block, thereby inhibiting the construction of the bacterial cell wall. researchgate.netnih.gov This mode of action is shared by a number of other lantibiotics. nih.govmdpi.com

Detailed Analysis of Lipid II Binding Sites on Lchα Peptide

The Lchα peptide is unique in that it appears to possess two distinct, putative binding sites for Lipid II, a feature not yet confirmed in any other single natural lantibiotic peptide. nih.govresearchgate.netmdpi.com These sites are located in the N-terminal and C-terminal domains of the peptide. mdpi.comresearchgate.netnih.gov

C-Terminal Mersacidin-like Binding Domain

Convincing evidence from Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations has demonstrated the involvement of the C-terminal region of Lchα in binding to Lipid II. mdpi.comresearchgate.netnih.gov This binding site is structurally similar to that of mersacidin, a type-B lantibiotic known to inhibit cell wall synthesis by targeting Lipid II. researchgate.netmdpi.com This "mersacidin-like" motif is a conserved feature among the α-peptides of two-component lantibiotics. nih.govresearchgate.netmdpi.com

Potential N-Terminal Nisin-like Binding Complex

Molecular dynamics simulations have also revealed the potential for a stable complex to form between the N-terminal region of Lchα and Lipid II. mdpi.comresearchgate.netnih.gov This region bears resemblance to the N-terminal "pyrophosphate cage" of nisin, a well-studied type-A lantibiotic. nih.govmdpi.com This nisin-like motif in nisin is responsible for binding the pyrophosphate moiety of Lipid II. nih.govmdpi.com However, the specific in vitro conditions required to facilitate the formation of this N-terminal complex in lichenicidin remain to be elucidated. mdpi.comresearchgate.netnih.gov

Role of Specific Molecular Interactions

The interaction between Lchα and Lipid II is highly specific, involving key molecular components of the Lipid II molecule. The binding interface includes the pyrophosphate and disaccharide residues of Lipid II, as well as the initial isoprene (B109036) units of the bactoprenol (B83863) carrier. mdpi.comresearchgate.netnih.gov The pyrophosphate group of Lipid II appears to be a particularly important recognition site for lantibiotics. nih.govmdpi.com In the case of the potential N-terminal binding site of Lchα, interactions are predicted to occur primarily through hydrogen bonds between the backbone amide protons of the peptide and the pyrophosphate moiety of Lipid II. nih.gov

Cellular Effects: Membrane Depolarization and Pore Formation in Target Bacteria

The binding of Lchα to Lipid II is the initial step in a cascade of events that ultimately leads to bacterial cell death. For many lantibiotics, this includes the depolarization of the cell membrane and the formation of pores. researchgate.netnih.govuniprot.org While the globular Lchα peptide, similar to mersacidin, is primarily responsible for Lipid II binding and subsequent inhibition of cell wall biosynthesis, the formation of pores is a key function of the synergistic action with the Lchβ peptide. plos.orgnih.govmdpi.com The formation of a complex between Lchα and Lipid II is thought to create a docking site for the elongated Lchβ peptide, which then inserts into the membrane, leading to pore formation and membrane disruption. plos.orgnih.gov This dual mechanism of action, combining cell wall synthesis inhibition with membrane permeabilization, contributes to the potent bactericidal activity of lichenicidin. plos.orgnih.gov

Synergistic Activity Mechanisms of Lchα and Lchβ Peptides

Lichenicidin is a two-component lantibiotic, meaning it requires both the Lchα and Lchβ peptides for its full, potent antimicrobial activity. plos.orgresearchgate.net While the individual peptides show some activity at higher concentrations, their synergistic action results in significantly enhanced efficacy at much lower, nanomolar concentrations. researchgate.net The optimal activity is observed when the peptides are present in an equimolar ratio. researchgate.net

The established model for two-component lantibiotics like lichenicidin involves a division of labor. plos.orgnih.govmdpi.com The globular α-peptide (Lchα) is responsible for recognizing and binding to Lipid II on the bacterial membrane. plos.orgnih.govmdpi.com This initial binding event then facilitates the recruitment of the elongated β-peptide (Lchβ) to the Lchα-Lipid II complex. plos.orgnih.govmdpi.com The subsequent interaction of Lchβ with this complex is what triggers the formation of pores in the cell membrane, leading to leakage of cellular contents and ultimately, cell death. plos.orgnih.govmdpi.com This cooperative mechanism, where one peptide targets the cell and the other delivers the lethal blow, is a hallmark of two-component lantibiotic systems. plos.orgnih.govmdpi.com

Spectrum of Antimicrobial Activity and Efficacy Research

Efficacy Against Gram-Positive Bacterial Pathogens

Lichenicidin (B1576189) VK21 has shown a broad spectrum of activity against various Gram-positive pathogens, including those of clinical significance and model organisms used in research.

Activity against Clinically Relevant Strains

Research has highlighted the effectiveness of lichenicidin against several clinically important Gram-positive bacteria. Notably, it exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecium, and Listeria monocytogenes researchgate.netnih.gov. One study reported Minimal Inhibitory Concentrations (MICs) for methicillin-sensitive S. aureus (MSSA) to be in the range of 16-32 µg/ml, and for MRSA, the MICs were 64-128 µg/ml. nih.gov A time-kill assay revealed that at its MIC, lichenicidin could eliminate MSSA in under three hours, demonstrating a strong bactericidal effect nih.gov. The antimicrobial action is based on the depolarization of the bacterial cytoplasmic membrane through the formation of pores uniprot.orguniprot.org.

The activity of the individual and combined peptides of lichenicidin VK21 against S. aureus 209p has been quantified. Individually, LchA1 has an IC50 of 3.1 uM. However, when combined with LchA2, the IC50 drops to 0.64 uM, showcasing significant synergy uniprot.org.

Table 1: Antimicrobial Activity of Lichenicidin VK21 Against Clinically Relevant Strains

Bacterial Strain Individual Peptide (LchA1) IC50 (µM) Combined Peptides (LchA1 & LchA2) IC50 (µM)
Staphylococcus aureus 209p 3.1 0.64
Rhodococcus sp. SS2 9 0.64

Data sourced from UniProtKB entry P86475 uniprot.org.

Activity against Model Gram-Positive Organisms

Lichenicidin VK21 is also active against common model Gram-positive organisms. Studies have demonstrated its inhibitory effects on Bacillus subtilis, Micrococcus luteus, and Bacillus megaterium researchgate.net. Micrococcus luteus and Bacillus megaterium have been identified as particularly sensitive to this lantibiotic .

The individual and synergistic activities of the lichenicidin VK21 peptides have been determined against these model organisms. For instance, against B. subtilis L1, the IC50 of LchA1 alone is 9 µM, which decreases to 0.64 µM when combined with LchA2 uniprot.org. Similarly, for M. luteus B1314, the IC50 of LchA1 is 1.2 µM, and for the combination, it is 0.09 µM. uniprot.org For B. megaterium VKM41, the IC50 values are 1.8 µM for LchA1 alone and 0.12 µM for the synergistic pair uniprot.org.

Table 2: Antimicrobial Activity of Lichenicidin VK21 Against Model Gram-Positive Organisms

Bacterial Strain Individual Peptide (LchA1) IC50 (µM) Combined Peptides (LchA1 & LchA2) IC50 (µM)
Bacillus subtilis L1 9 0.64
Micrococcus luteus B1314 1.2 0.09
Bacillus megaterium VKM41 1.8 0.12

Data sourced from UniProtKB entry P86475 uniprot.org.

Comparative Analysis of Individual Peptide Activities versus Synergistic Effects

A defining characteristic of lichenicidin VK21 is the potent synergy between its two peptide components, Lchα and Lchβ. nih.gov While each peptide possesses intrinsic antimicrobial activity at micromolar concentrations, their combination results in a 20- to 50-fold increase in efficacy, bringing the activity to the nanomolar range. This synergistic interaction is crucial for the full bioactivity of the lantibiotic researchgate.netnih.gov. The globular α-peptide is understood to bind to lipid II, a precursor in the bacterial cell wall synthesis, which then facilitates the pore-forming activity of the elongated β-peptide in the bacterial membrane plos.org.

Factors Influencing Antimicrobial Potency

The antimicrobial potency of lichenicidin VK21 is significantly influenced by the molar ratio of its constituent peptides. The strongest synergistic activity is observed when Lchα and Lchβ are present at a molar ratio of 1:1 researchgate.netuniprot.org. This optimal ratio ensures the most effective interaction between the two components, leading to enhanced bactericidal action.

Limitations in Activity Against Gram-Negative Bacteria

Lichenicidin VK21's antimicrobial activity is largely restricted to Gram-positive bacteria. Neither the individual peptides nor their synergistic mixture have shown inhibitory effects against Gram-negative bacteria such as Pseudomonas aeruginosa, Pseudomonas putida, or Escherichia coli, even at concentrations significantly higher than the IC50 values for Gram-positive strains. uniprot.org The ineffectiveness against Gram-negative bacteria is attributed to the outer membrane of these bacteria, which acts as a permeability barrier, preventing the relatively large lantibiotic molecules from reaching their target in the cytoplasmic membrane researchgate.net.

Advanced Research Methodologies and Analytical Techniques

NMR Spectroscopy for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in defining the three-dimensional architecture of the two-component lantibiotic lichenicidin (B1576189), produced by Bacillus licheniformis VK21. The spatial structures of both mature peptides, Lchα and Lchβ, were determined using NMR spectroscopy in a methanol (B129727) solution. nih.govnih.gov

The Lchα peptide exhibits structural homology with mersacidin-like lantibiotics, featuring well-structured N- and C-terminal domains connected by a flexible loop. This loop is stabilized by a thioether bridge between alanine-11 and alanine-21. nih.gov In contrast, the Lchβ peptide adopts a prolonged hydrophobic α-helical conformation, flanked by more flexible N- and C-terminal regions. nih.gov

Further NMR studies in dodecylphosphocholine (B1670865) (DPC) micelles have provided compelling evidence for the interaction of the C-terminal mersacidin-like site of Lchα with the peptidoglycan precursor, lipid II. plos.orgnih.govmdpi.com These investigations have been crucial in understanding the molecular basis of lichenicidin's antimicrobial action. plos.orgnih.gov Notably, significant signal doubling observed in the NMR spectra of Lchα suggests the presence of conformational exchange occurring in the millisecond time range, indicating a dynamic structure. nih.govmdpi.com Studies of ¹⁵N-labeled Lchα in water also revealed significant heterogeneity, with most signals showing at least three components, likely due to slow conformational exchange processes on the NMR timescale. nih.govmdpi.com

Molecular Dynamics Simulations for Elucidating Dynamic Properties and Interactions

To complement experimental data from NMR, molecular dynamics (MD) simulations have been employed to investigate the structural flexibility and dynamic behavior of lichenicidin peptides in an aqueous environment. All-atom MD simulations, extending for microseconds, have been combined with Markov State Models to rigorously analyze the dynamic and kinetic properties that are not readily accessible through experimental techniques alone. nih.govnih.gov

These simulations have revealed that the structural flexibility of these small peptides is governed by a delicate equilibrium between random coil, α-helices, and β-sheet structures. nih.gov A notable finding from these simulations was the observation of secondary structure transitions from an α-helix to a β-sheet for the Lchα and Lchβ peptides, a phenomenon not observed for the Bliα component from B. licheniformis I89. nih.gov This insight into the dynamic nature of the peptides provides a deeper understanding of their mechanism of action. nih.gov

MD simulations have also been instrumental in confirming the interaction between the C-terminal region of Lchα and lipid II, corroborating the findings from NMR studies. plos.orgnih.gov The simulations identified the contact area on lipid II to include the pyrophosphate and disaccharide moieties, along with the initial isoprene (B109036) units of the bactoprenol (B83863) tail. plos.org Furthermore, MD simulations have suggested the potential for the formation of a stable nisin-like complex at the N-terminus of Lchα, although the specific in vitro conditions required for this interaction remain to be elucidated. plos.org

Mass Spectrometry-Based Approaches for Peptide Characterization and Post-Translational Modification Analysis

Mass spectrometry (MS) has been a pivotal tool in the characterization of lichenicidin VK21 A2, from its initial identification to the detailed analysis of its post-translational modifications (PTMs). Matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) mass spectrometry was utilized to determine the molecular masses of the two peptide components, Lchα (3249.51 Da) and Lchβ (3019.36 Da). nih.gov This technique was also employed for colony mass spectrometry to analyze the presence of the peptides in bacterial colonies and to assess fractions during high-performance liquid chromatography (HPLC) purification. nih.gov

The complex nature of lantibiotics, with their characteristic lanthionine (B1674491) and methyllanthionine bridges, necessitates powerful analytical methods for PTM analysis. Tandem mass spectrometry, specifically using a Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometer with collision-induced dissociation (CID), has been applied to obtain detailed structural information. The high resolution and mass accuracy of FT-ICR MS are critical for unambiguously identifying the modifications. The analysis of the lichenicidin gene cluster from B. licheniformis DSM 13 involved subtractive MALDI-TOF analysis of mutant strains, which helped in predicting the masses of the active peptides. researchgate.net

Genetic Engineering and Mutagenesis Techniques for Pathway Elucidation and Optimization

Genetic engineering and mutagenesis have provided direct evidence for the function of genes within the lichenicidin biosynthetic gene cluster. To establish a definitive link between the gene cluster and the production of the lantibiotic, mutant strains of Bacillus licheniformis DSM 13 were constructed. researchgate.net These mutants carried insertions in the genes encoding the modification enzymes, licM1 and licM2. researchgate.net The resulting strains exhibited a loss of antimicrobial activity in the isopropanol (B130326) cell extract, confirming the essential role of these enzymes in the biosynthesis of active lichenicidin. researchgate.net

Furthermore, the amplification and sequencing of the lantibiotic cluster from the Bacillus licheniformis VK21 genome identified the structural genes, lchA1 and lchA2, which encode the precursor peptides, and the gene for a modifying enzyme, lchM1. nih.gov More recently, a biotechnological approach for the production of lichenicidin has been developed based on the heterologous co-expression of the precursor peptide genes with the genes of the modifying enzymes. researchgate.net This work included the creation of expression plasmids for producing the recombinant lichenicidin components. researchgate.net

Bioassays for Antimicrobial Efficacy Assessment (e.g., Minimal Inhibitory Concentration Determination, Time-Kill Assays, Well Diffusion Assays)

A variety of bioassays have been employed to determine the antimicrobial efficacy of lichenicidin VK21 A2. The synergistic antimicrobial activity of the two peptides, Lchα and Lchβ, is a hallmark of this lantibiotic.

Minimal Inhibitory Concentration (MIC) Determination: The MICs of lichenicidin have been determined against a range of pathogenic bacteria. For methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) strains, the MICs were found to be in the range of 16-32 µg/ml and 64-128 µg/ml, respectively. nih.gov The individual peptides are active at micromolar concentrations, but when combined, they exhibit synergistic activity in the nanomolar range against Gram-positive bacteria. nih.gov

Bacterial StrainMIC (µg/ml)
Methicillin-Sensitive Staphylococcus aureus (MSSA)16-32
Methicillin-Resistant Staphylococcus aureus (MRSA)64-128

Time-Kill Assays: Time-kill assays have been performed to assess the bactericidal kinetics of lichenicidin. Against S. aureus, lichenicidin demonstrated a potent bactericidal effect, eliminating the bacteria in less than 3 hours at its MIC. nih.gov This rapid killing activity is a desirable characteristic for an antimicrobial agent.

Well Diffusion Assays: Agar well diffusion assays have been a standard method for detecting and quantifying the antimicrobial activity of lichenicidin throughout its discovery and purification process. plos.orgnih.gov This assay was used to screen for activity against various indicator strains, including Lactococcus lactis HP and Micrococcus luteus ATCC 4698, and to test the activity of HPLC fractions. plos.orgnih.gov Deferred antagonism assays were also used to assess the inhibitory spectrum of the producing B. licheniformis strain. nih.gov

Genome Mining and Bioinformatics Tools (e.g., antiSMASH) for Biosynthetic Gene Cluster Identification

The discovery of lichenicidin was a direct result of a rational genome mining approach. In silico screening of publicly available microbial genome sequences for homologs of the highly conserved lanthionine synthetase enzyme, LanM, led to the identification of a putative lantibiotic biosynthetic gene cluster in Bacillus licheniformis ATCC 14580. nih.gov This bioinformatic-driven strategy proved to be a successful proof-of-concept, confirming the production of the two-peptide lantibiotic, lichenicidin. nih.gov

Bioinformatic tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and BAGEL have been instrumental in the analysis of the lichenicidin biosynthetic gene cluster. nih.govresearchgate.net antiSMASH is a comprehensive pipeline that can identify a wide range of secondary metabolite biosynthetic loci, including those for lantibiotics. nih.gov The analysis of the B. licheniformis I89 genome with these tools identified the gene cluster responsible for lichenicidin biosynthesis, including the structural genes (licA1 and licA2), modification enzyme genes (licM1 and licM2), and genes related to immunity and regulation. researchgate.net The MIBiG (Minimum Information about a Biosynthetic Gene Cluster) repository contains an entry for the lichenicidin VK21 A1 biosynthetic gene cluster (BGC0000525). secondarymetabolites.org

Biotechnological and Research Applications

Development of Engineered Lantibiotic Variants and Analogues

Research into lichenicidin (B1576189) has opened avenues for creating engineered variants with enhanced properties. The α-component of lichenicidin (Lchα), which comprises both Lichenicidin VK21 A1 and A2, is of particular interest because it possesses two putative binding sites for Lipid II, a crucial component of the bacterial cell wall. nih.govresearchgate.net This dual-binding potential, featuring an N-terminal nisin-like motif and a C-terminal mersacidin-like motif, is a rare feature among known lantibiotics and presents a unique scaffold for engineering. nih.gov

Studies have focused on the leader peptide of Lichenicidin A2 to improve its processing and production. In one study, specific mutations in the hexapeptide region of the LicA2 leader sequence were shown to increase the processing rates in an E. coli expression system. nih.gov Notably, substituting specific amino acids (Val-4Ala, Asp-5Ala, Asn-6Ser) and altering a GG motif to GA resulted in higher yields of the processed peptide, indicating the potential for creating more efficiently produced variants. nih.gov The ability to manipulate the leader peptide and the core peptide structure allows for the development of analogues with potentially improved stability, solubility, or target specificity.

Strategies for Enhanced Production and Purification

Effective production and purification are critical for the development of any antimicrobial compound. Lichenicidin is naturally produced by strains of Bacillus licheniformis. secondarymetabolites.orgplos.org Initial studies detailed the production of lichenicidin by culturing B. licheniformis DSM 13, where the active compound was found to be associated with the cell surface. plos.orgresearchgate.net

A common purification strategy involves extracting the peptides from the cell pellet. plos.org One established method uses an isopropanol (B130326) wash adjusted to an acidic pH, followed by further purification steps. plos.org To improve yields, researchers have explored heterologous expression systems. The successful production of lichenicidin components in E. coli has been demonstrated, which can be enhanced through mutagenesis. nih.gov For instance, mutations in the LicA2 leader peptide that improve the efficacy of the trimming protease LicP can lead to higher production levels in recombinant hosts. nih.gov These bioengineering strategies offer a pathway to overcome the limitations of natural production and facilitate a more reliable supply for research and development.

Potential as a Template for Novel Antimicrobial Agents

The distinct structure of lichenicidin, particularly its α-component (Lchα), makes it a promising template for the design of new antimicrobial drugs. nih.govresearchgate.net The presence of both a nisin-like and a mersacidin-like Lipid II binding motif within the same peptide is a significant discovery. nih.gov This structural feature could be exploited to design novel antibiotics that bind to Lipid II with high affinity and potentially have a dual mechanism of action, combining pore formation and inhibition of cell wall synthesis, which could circumvent existing resistance mechanisms. nih.gov

Furthermore, the biosynthetic machinery of lichenicidin offers tools for peptide engineering. Research has shown that the leader peptide of Lichenicidin A2 can be fused to other peptides, including non-lanthipeptides like insulin (B600854) A and amylin, to guide their processing and secretion in E. coli. nih.gov This demonstrates the potential of the lichenicidin biosynthesis system as a platform technology for producing a variety of peptide-based therapeutics, extending its utility far beyond its direct antimicrobial applications.

Contribution to Understanding Lanthipeptide Biology and Evolution

The study of lichenicidin has provided valuable insights into the biology and evolution of lanthipeptides. Its discovery was a result of a genome mining strategy that screened for the highly conserved lanthionine (B1674491) synthetase enzyme, LanM. nih.gov The successful identification of lichenicidin in Bacillus licheniformis using this bioinformatic approach validated this method as a powerful tool for discovering novel lantibiotics from the vast amount of available genomic data. nih.gov

Investigations into the lichenicidin biosynthetic gene cluster have also expanded our understanding of the proteases involved in lanthipeptide maturation. nih.gov Studies on the trimming proteases LicP and LicT have shed light on their substrate specificity and flexibility. nih.gov For example, it was found that a negatively charged residue at the cleavage site is important for the efficiency of LicP. nih.gov Additionally, research using NMR spectroscopy has provided convincing evidence that the C-terminal mersacidin-like site of the α-component is directly involved in binding to Lipid II, clarifying the mechanism of action for two-component lantibiotics. nih.govresearchgate.net These findings contribute significantly to the broader knowledge of how these complex antimicrobial peptides are produced and how they exert their biological function.

Future Research Directions

Elucidating Unresolved Aspects of Biosynthesis and Maturation Pathways

The biosynthesis of lichenicidin (B1576189) involves the ribosomal synthesis of precursor peptides, which then undergo significant post-translational modifications. nih.gov These modifications, including the formation of lanthionine (B1674491) and methyllanthionine bridges, are critical for the peptides' structure and function. nih.gov While the gene cluster responsible for lichenicidin production in B. licheniformis VK21 has been identified and includes the structural genes lchA1 and lchA2 (encoding the precursors for Lchα and Lchβ, respectively) and a modifying enzyme, LchM1, the precise mechanisms and sequence of these modification events remain to be fully elucidated. researchgate.netresearchgate.net

Future research should focus on:

Detailed enzymatic characterization: In-depth studies of the modifying enzyme(s) are needed to understand their substrate specificity, catalytic mechanisms, and the order in which they introduce the characteristic thioether bridges.

Intermediate identification: Isolating and characterizing the precursor peptides at various stages of modification would provide a clearer picture of the maturation pathway.

Regulatory networks: Investigating the regulatory elements that control the expression of the lichenicidin biosynthetic gene cluster will be essential for optimizing its production.

Further Characterization of Structure-Function Relationships and Conformational Dynamics

The three-dimensional structures of both Lchα and Lchβ from B. licheniformis VK21 have been determined by NMR spectroscopy in a methanol (B129727) solution. researchgate.netnih.gov Lchα features a flexible loop connecting its N- and C-terminal domains, stabilized by a thioether bridge, while Lchβ adopts an α-helical structure with mobile termini. nih.gov However, these represent static snapshots. Molecular dynamics simulations have revealed that these peptides are structurally flexible, existing in a delicate equilibrium between random coil, α-helical, and β-sheet structures. nih.govplos.org This conformational flexibility is likely crucial for their biological activity.

Key areas for future investigation include:

Conformational changes upon target binding: Research using techniques like NMR spectroscopy in membrane-mimicking environments is needed to understand how the structures of Lchα and Lchβ change upon interaction with their target, the peptidoglycan precursor Lipid II. nih.govnih.gov Recent studies have provided evidence that the C-terminal region of Lchα is involved in this interaction. nih.govnih.gov

Dynamics of the synergistic interaction: The precise molecular details of how Lchα and Lchβ interact with each other to produce their synergistic effect are not fully understood. researchgate.netnih.gov Advanced structural biology and computational modeling could shed light on the formation and dynamics of the active α/β complex.

Role of specific residues: Site-directed mutagenesis studies could be employed to pinpoint key amino acid residues in both peptides that are critical for their structure, conformational dynamics, and ultimately, their antimicrobial activity.

Exploring Novel Biotechnological Applications and Production Scalability

The potent antimicrobial activity of lichenicidin against a range of Gram-positive bacteria, including clinically relevant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci, makes it a promising candidate for therapeutic development. researchgate.netnih.gov

Future research in this area should prioritize:

Heterologous expression systems: Developing robust and efficient heterologous expression systems is crucial for producing large quantities of lichenicidin for further study and potential commercialization. researchgate.net This would overcome the limitations of low yields from the native producer. nih.gov

Bioengineering for enhanced properties: Genetic engineering could be used to create lichenicidin variants with improved stability, solubility, or an expanded spectrum of activity.

Formulation and delivery: Investigating different formulations and delivery methods will be necessary to ensure the stability and efficacy of lichenicidin in various potential applications, from topical creams to systemic treatments. A biotechnological method for producing recombinant lichenicidin has shown particular effectiveness for the Lchβ component. researchgate.net

Expanding the Understanding of Lantibiotic Resistance Mechanisms in Target Organisms

As with any antimicrobial agent, the potential for resistance development is a significant concern. While lichenicidin is effective against many resistant strains, understanding how target organisms might evade its action is critical for its long-term viability as a therapeutic.

Future research should aim to:

Selection and characterization of resistant mutants: Generating and analyzing lichenicidin-resistant mutants of susceptible bacterial strains can reveal the genetic and biochemical bases of resistance.

Investigation of potential resistance mechanisms: Research could focus on potential mechanisms such as alterations in the cell envelope that reduce peptide binding, changes in the structure of Lipid II, or the expression of efflux pumps or proteases that degrade the lantibiotic.

Synergy with other antimicrobials: Exploring the potential for synergistic activity between lichenicidin and other classes of antibiotics could offer a strategy to combat resistance and broaden its clinical utility.

Investigating Ecological Roles and Broader Biological Functions

Beyond its potential as an antimicrobial, the ecological role of lichenicidin in its natural environment is largely unknown. As a bacteriocin (B1578144) produced by Bacillus licheniformis, it likely plays a role in inter-bacterial competition.

Future ecological studies could explore:

Competitive interactions: Investigating the effect of lichenicidin on the composition of microbial communities in the soil and other environments where B. licheniformis is found.

Signaling functions: Determining if lichenicidin has any signaling or regulatory roles in its producing organism or in the broader microbial community.

Induction of production: Identifying the environmental cues or stress factors that trigger the production of lichenicidin by B. licheniformis VK21.

Q & A

Q. What experimental methods are used to isolate and identify lichenicidin VK21 A2 from Bacillus strains?

Lichenicidin VK21 A2 is isolated via fermentation of Bacillus licheniformis strains (e.g., VK21 or B-511) followed by ethyl acetate extraction of antimicrobial metabolites. Purification involves reverse-phase HPLC, with structural confirmation using MALDI-TOF mass spectrometry (e.g., Lchβ: Mcalc ~3019.5 Da) and NMR spectroscopy in methanol . Antimicrobial activity is validated via agar diffusion or microdilution assays against Gram-positive bacteria like Staphylococcus aureus .

Q. How is the biosynthetic gene cluster of lichenicidin organized, and what tools are used to analyze it?

The lichenicidin gene cluster includes two precursor genes (lchA1, lchA2), two LanM-class modifying enzymes (lchM1, lchM2), and transport/immunity genes. Gene cluster identification relies on genome mining tools like antiSMASH and sequencing. The cluster shares 100% similarity across B. licheniformis VK21 and B-511 strains, with minor lchM1 polymorphisms (e.g., Val373Ala) that do not impair catalytic activity .

Q. What structural features define lichenicidin’s components, and how are they validated?

Lchα (3249.51 Da) and Lchβ (3019.36 Da) each contain four intramolecular thioether bridges and an N-terminal 2-oxobutyryl group. Structural elucidation combines NMR spectroscopy (in methanol for stabilized conformations) and mass spectrometry. Molecular dynamics (MD) simulations in aqueous environments reveal conformational flexibility, particularly in Lchβ’s α-helical domain .

Advanced Research Questions

Q. How can heterologous expression systems in E. coli be optimized for recombinant lichenicidin production?

Co-expression of precursor peptides (SP1LchA1/SP2LchA2) with modifying enzymes (LchM1/M2) in E. coli BL21(DE3) using pET plasmids yields modified peptides. Key steps:

  • Signal peptide engineering : Replace metabolic residues (e.g., His tags) with Leu for cyanogen bromide cleavage .
  • Chromatography : Immobilized metal affinity chromatography (IMAC) under denaturing conditions, followed by RP-HPLC.
  • Challenges : Low Lchα yield (~0.1 mg/L) due to solubility or incomplete modification. Truncated carrier proteins (e.g., thioredoxin) improve solubility but complicate purification .

Q. What methods quantify the synergistic antimicrobial activity of Lchα and Lchβ?

Synergy is assessed via:

  • Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices. Lichenicidin components show 100–1,000-fold enhanced activity in combination (nanomolar range vs. micromolar individually) .
  • Time-kill curves : Monitor bactericidal effects against pathogens like Listeria monocytogenes .
  • Membrane depolarization assays : Fluorometric measurement of membrane potential disruption using dyes like DiSC3(5) .

Q. How can discrepancies in enzyme activity between Bacillus strains be resolved?

Strain-specific differences (e.g., lchM1 polymorphisms in VK21 vs. B-511) are analyzed via:

  • Site-directed mutagenesis : Introduce mutations (e.g., Leu707Phe) to test impact on dehydration/cyclization steps.
  • Homology modeling : Compare enzyme structures to confirm catalytic residues remain unaffected. For example, VK21’s LchM1 mutations are distal to active sites, explaining conserved activity .

Q. What computational approaches model lichenicidin’s structural dynamics and membrane interactions?

  • Molecular dynamics (MD) simulations : All-atom MD in explicit solvent captures conformational flexibility (e.g., Lchβ’s α-helix stability). Markov state models (MSMs) predict free-energy landscapes and kinetic transitions .
  • Docking studies : Simulate Lchα binding to lipid II, a peptidoglycan precursor, using NMR-derived structures. Mutagenesis of putative binding motifs (e.g., conserved hydrophobic residues) validates computational predictions .

Q. How can non-canonical amino acids (ncAAs) be incorporated into lichenicidin for functional studies?

  • Selective pressure incorporation (SPI) : Use auxotrophic E. coli strains to globally replace methionine with analogs (e.g., homopropargylglycine, Hpg).
  • Post-biosynthetic modification : Click chemistry (e.g., azide-alkyne cycloaddition) adds fluorescent tags or stabilizers. Example: Hpg-modified Lchβ coupled to fluorescein for imaging .

Q. What assays identify lipid II as lichenicidin’s molecular target?

  • Surface plasmon resonance (SPR) : Measure binding affinity of Lchα to lipid II immobilized on sensor chips.
  • Fluorescence quenching : Monitor changes in tryptophan emission upon lipid II interaction.
  • Antimicrobial resistance assays : Serial passaging of S. aureus in sub-inhibitory lichenicidin selects for lipid II mutations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.